2-Isopropylindolizine

Overview

Description

2-Isopropylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylindolizine can be achieved through several methods. One common approach involves the cyclization of 2-alkynylpyridines under the influence of a base and iodine. This method provides a straightforward route to the indolizine core . Another method involves the use of radical-induced cyclization, which offers high atom- and step-economy .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling has also been explored for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylindolizine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indolizine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced indolizines, and substituted derivatives with various functional groups .

Scientific Research Applications

Structural Characteristics

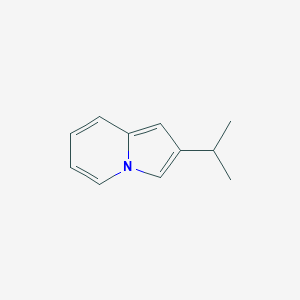

2-Isopropylindolizine features a bicyclic structure that includes an indole moiety with an isopropyl group at the 2-position. Its molecular formula is , and it contains a nitrogen atom within its fused ring system, which contributes to its reactivity and biological activity. The compound belongs to the class of indolizines, known for their diverse chemical properties and potential applications in various fields.

Medicinal Chemistry Applications

This compound has shown promising results in medicinal chemistry due to its interactions with biological targets involved in neurotransmission and cellular signaling pathways. Some key applications include:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. These compounds may act by interfering with cellular proliferation pathways or inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound has demonstrated activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents. Its mechanism often involves inhibiting key enzymes essential for bacterial survival.

- Neuroprotective Effects : Preliminary studies suggest that this compound derivatives may protect neuronal cells from oxidative stress, indicating potential use in treating neurodegenerative diseases.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, which can lead to the development of novel compounds with enhanced biological activities. Some notable synthetic applications include:

- Functionalization Reactions : The nitrogen atom in the indolizine ring can participate in nucleophilic substitutions, allowing chemists to introduce different functional groups that enhance the compound's properties.

- Synthesis of Analogues : Researchers can modify the isopropyl group or other parts of the molecule to create analogues with improved efficacy or reduced toxicity for specific therapeutic targets.

Pharmacological Insights

Recent studies have begun to elucidate the pharmacological mechanisms behind the activities of this compound:

- Receptor Interaction : The compound has been found to interact with various receptors involved in neurotransmission, suggesting a role in modulating neurological functions. This interaction could be leveraged for developing drugs targeting psychiatric disorders.

- Cell Signaling Modulation : By influencing key signaling pathways, this compound may help regulate processes such as inflammation and cell growth, which are crucial in many disease states.

Case Studies

Several case studies have highlighted the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values significantly lower than standard treatments. |

| Study B | Antimicrobial Properties | Showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) comparable to existing antibiotics. |

| Study C | Neuroprotection | Indicated reduced oxidative stress markers in neuronal cultures treated with this compound derivatives. |

Mechanism of Action

The mechanism of action of 2-Isopropylindolizine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes and receptors, modulating their functions. For example, its anticancer activity is linked to the inhibition of specific kinases and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Indole: Another nitrogen-containing heterocycle with significant biological activities.

Pyrrole: Known for its role in the synthesis of various pharmaceuticals.

Imidazole: Widely used in medicinal chemistry for its diverse biological properties.

Uniqueness: 2-Isopropylindolizine stands out due to its unique structural features and enhanced biological activities. The presence of the isopropyl group at the 2-position provides distinct chemical properties, making it a valuable compound for various applications .

Biological Activity

2-Isopropylindolizine is a member of the indolizine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

Indolizines, including this compound, are characterized by a bicyclic structure that includes a five-membered ring containing nitrogen. This structural feature contributes to their unique electronic properties, making them valuable in medicinal chemistry. The compound is isoelectronic with indole and shares structural similarities with purines, which may influence its biological activity.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Indolizine derivatives have shown significant antimicrobial effects against various pathogens. For instance, studies indicate that certain indolizines can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Indolizines are reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory pathways .

- Analgesic Effects : There is evidence supporting the analgesic properties of indolizine derivatives. These compounds may modulate pain pathways, providing potential therapeutic benefits in pain management .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer activity. Its ability to interact with cellular targets and induce apoptosis in cancer cells has been explored, although further research is necessary to establish its efficacy and mechanisms .

- CNS Activity : Some indolizines have been identified as having central nervous system (CNS) depressant effects. This activity may be linked to their interaction with neurotransmitter systems, including serotonin receptors .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : Indolizines have been shown to inhibit various enzymes involved in metabolic pathways, which can lead to reduced inflammation and pain .

- Receptor Modulation : The interaction with neurotransmitter receptors, such as serotonin receptors (5HT3), suggests that these compounds can modulate synaptic transmission and influence mood and pain perception .

- Molecular Targeting : Recent studies employing molecular docking techniques have identified potential targets for this compound, including enoyl-acyl carrier protein reductase (InhA), which is implicated in bacterial cell wall synthesis .

Case Studies

Several case studies highlight the pharmacological potential of indolizine derivatives:

- Anti-tubercular Activity : A study assessed the anti-tubercular effects of various indolizines against Mycobacterium tuberculosis. Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against susceptible strains, indicating promising activity against multidrug-resistant strains as well .

- Cancer Cell Line Studies : Research involving cancer cell lines has shown that certain indolizines can induce apoptosis and inhibit cell proliferation. These findings support further exploration into their use as anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the established synthetic routes for 2-Isopropylindolizine, and what key parameters influence yield?

Answer:

The synthesis of this compound typically involves cyclization reactions or cross-coupling strategies. Common methods include:

- Paal-Knorr indolizine synthesis : Cyclization of γ-ketoesters with ammonia derivatives.

- Transition-metal-catalyzed reactions : Palladium-mediated coupling to introduce the isopropyl group.

Key parameters affecting yield:

- Temperature control (optimal range: 80–120°C for cyclization).

- Catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄).

- Solvent polarity (polar aprotic solvents like DMF enhance reactivity).

For reproducibility, document reagent purity, reaction time, and purification methods (e.g., column chromatography). Always provide NMR and mass spectrometry data to confirm structure .

Q. Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:

Computational approaches like density functional theory (DFT) can model reaction pathways and transition states. Steps include:

Geometry optimization : Use software (e.g., Gaussian, ORCA) to minimize energy.

Transition state analysis : Identify activation barriers for proposed mechanisms.

Frontier molecular orbital (FMO) analysis : Predict sites of nucleophilic/electrophilic attack.

For example, the HOMO-LUMO gap of this compound indicates susceptibility to electrophilic substitution at the C3 position. Validate predictions with experimental kinetic studies .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Core techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT or HSQC to confirm indolizine ring protons and isopropyl substituents (e.g., δ 2.8–3.2 ppm for isopropyl methine).

- IR spectroscopy : Identify C-N stretching (∼1600 cm⁻¹) and aromatic C-H bending.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.

Table 1 : Typical ¹H NMR Data for this compound (CDCl₃, 400 MHz)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 | 7.52 | Singlet |

| H-3 | 6.89 | Doublet |

| Isopropyl CH | 2.95 | Septet |

Always compare with literature and report solvent/temperature conditions .

Q. Advanced: How to resolve contradictions in reported biological activities of this compound across studies?

Answer:

Contradictions may arise from variations in assay conditions or compound purity. Address discrepancies via:

Meta-analysis : Compare IC₅₀ values, cell lines, and controls (e.g., positive/negative controls in cytotoxicity assays).

Dosage standardization : Express concentrations in µM (not µg/mL) to account for molecular weight differences.

Purity validation : Use HPLC (C18 column, 90:10 acetonitrile/water) to confirm ≥95% purity.

For example, conflicting antimicrobial data may stem from differences in bacterial strain susceptibility. Replicate studies under standardized CLSI guidelines .

Q. Basic: What are the best practices for ensuring reproducibility in this compound synthesis?

Answer:

- Detailed experimental protocols : Specify reaction times, stoichiometry, and purification steps (e.g., gradient elution in chromatography).

- Batch-to-batch consistency : Report melting points (±1°C) and retention factors (Rf values in TLC).

- Reference standards : Compare spectral data with authentic samples or published datasets.

Include raw data (e.g., chromatograms) in supplementary materials to enable replication .

Q. Advanced: How to design experiments to study the structure-activity relationship (SAR) of this compound derivatives?

Answer:

Methodological framework :

Derivative synthesis : Modify substituents (e.g., halogens, alkyl groups) at positions 1, 3, and 2.

Biological screening : Test derivatives in dose-response assays (e.g., enzyme inhibition, cell viability).

QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with activity.

Example : Introducing electron-withdrawing groups at C3 increases electrophilicity, enhancing kinase inhibition. Use ANOVA to validate significance (p < 0.05) .

Q. Basic: How should researchers handle and store this compound to maintain stability?

Answer:

- Storage conditions : Protect from light in amber vials at –20°C under inert gas (argon).

- Stability testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 90%.

- Handling : Use glove boxes for hygroscopic samples to prevent hydrolysis .

Q. Advanced: What strategies can elucidate the mechanistic role of this compound in catalytic cycles?

Answer:

- Isotopic labeling : Use ¹³C-labeled compounds to track bond formation in cross-coupling reactions.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- In-situ spectroscopy : Employ Raman or IR to detect transient intermediates.

For example, KIE > 1 suggests rate-determining C-H bond cleavage in catalytic cycles .

Properties

IUPAC Name |

2-propan-2-ylindolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9(2)10-7-11-5-3-4-6-12(11)8-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQNUSLAPPNLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN2C=CC=CC2=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.